molecular formula C20H20N2O4S2 B2821465 (Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 897734-82-6

(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2821465
CAS No.: 897734-82-6
M. Wt: 416.51
InChI Key: FQBGBJOCYOHZEM-MRCUWXFGSA-N
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Description

(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a recognized and potent inhibitor of PARP14 (also known as ARTD8), a mono-ADP-ribosyltransferase. This compound is a critical tool for probing the biological roles of PARP14 in disease pathways, particularly in oncology and immunology. Its mechanism of action involves selectively inhibiting the catalytic activity of PARP14, which plays a key role in regulating transcription, signal transduction, and cell metabolism . Research utilizing this inhibitor has been instrumental in elucidating the function of PARP14 in the support of cancer cell viability and its role in immunosuppressive functions within the tumor microenvironment . By blocking PARP14, this compound can sensitize cancer cells to chemotherapeutic agents and modulate immune responses, making it a valuable candidate for investigating novel combination therapies. Further studies are exploring its potential application in macrophage-mediated inflammatory diseases and fibrosis , where PARP14 activity is implicated in driving pathogenic signaling pathways. This reagent is essential for fundamental research aimed at validating PARP14 as a therapeutic target and for the preclinical development of targeted interventions.

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-25-14-8-9-16-17(12-14)28-20(22(16)13-19(24)26-2)21-18(23)10-11-27-15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBGBJOCYOHZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CCSC3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.

    Introduction of the Methoxy Group: Methoxylation can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Phenylthio Group:

    Formation of the Imino Group: The imino group is introduced through condensation reactions with suitable aldehydes or ketones.

    Esterification: The final step involves esterification to form the methyl ester, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The methoxy and phenylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its unique structure. It may serve as a probe or inhibitor in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of specialty chemicals, including advanced polymers and coatings. Its reactivity and functional groups make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Comparable Benzothiazole Derivatives

Compound Name Substituents on Benzothiazole Core Key Functional Groups Reference
(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-methoxy, 2-((3-(phenylthio)propanoyl)imino) Thioether, imino, methoxy Target Compound
(Z)-methyl 2-(6-methoxy-2-((2-phenoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 6-methoxy, 2-((2-phenoxybenzoyl)imino) Phenoxy, imino, methoxy
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone core, 3-methoxyphenyl, thioacetate Thioacetate, carbonyl, methoxy
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Thiazole core, amino, methoxycarbonylmethoxyimino Amino, imino, ester
  • Key Observations: The target compound’s phenylthio-propanoyl group distinguishes it from the phenoxybenzoyl substituent in , which may alter steric bulk and electron-withdrawing/donating effects. The absence of an amino group on the thiazole ring (unlike ) may reduce nucleophilicity, affecting reactivity in further derivatization.

Table 3: Comparative Properties

Property Target Compound (Z)-methyl 2-(6-methoxy-2-((2-phenoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate
Solubility Likely moderate (lipophilic thioether vs. polar methoxy) Higher polarity due to phenoxy group High (amino and ester groups enhance water solubility)
Hydrogen Bonding N-H (imino) and S/O donors Similar N-H and O donors Extensive N-H and O interactions (stabilized crystal structure)
Biological Potential Unreported, but benzothiazoles often exhibit antimicrobial activity Unreported Intermediate for cephalosporins (antibiotic relevance)
  • Key Observations :
    • The phenylthio group in the target compound may improve membrane permeability compared to and , though this requires experimental validation.
    • Hydrogen-bonding networks (e.g., N-H⋯O/N in ) are critical for crystal packing and stability; similar interactions may govern the target’s solid-state behavior.

Biological Activity

(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structural features suggest it may interact with various biological pathways, making it a candidate for further investigation into its therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Benzothiazole ring system
  • Functional Groups :
    • Methoxy group at position 6
    • Imino linkage with a phenylthio-propanoyl moiety
    • Methyl acetate group

This unique arrangement of functional groups is believed to contribute to the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzothiazole derivatives. For instance, research indicates that benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells .

A study evaluating the biological activities of benzothiazole derivatives found that certain compounds induced apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism through which these compounds exert their anticancer effects. Specifically, compounds similar to this compound were noted for their ability to inhibit cell proliferation and induce apoptosis in a dose-dependent manner .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that certain derivatives cause arrest in specific phases of the cell cycle, particularly G1 and G2/M phases, which is critical for preventing cancer cell division .

Study 1: Cytotoxicity Assessment

A recent study assessed the cytotoxic effects of various benzothiazole derivatives on HepG2 cells. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 1.5 to 5 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Cell Line
A1.5HepG2
B4.0A549
C5.0H1299

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights of benzothiazole derivatives revealed that treatment with these compounds led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells. This shift suggests a potential therapeutic window for using such compounds in cancer treatment .

Q & A

What are the optimal synthetic routes for preparing (Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via multi-step protocols involving thiazole ring formation and subsequent functionalization. A common approach involves:

  • Thiazole Core Construction : Using Hantzsch-type reactions with α-halocarbonyl compounds and thiourea derivatives to form the benzo[d]thiazole scaffold .
  • Imine Formation : Reacting the thiazole intermediate with 3-(phenylthio)propanoyl chloride under basic conditions (e.g., NaHCO₃) to introduce the imino group .
  • Esterification : Methanol-mediated esterification of the acetamide precursor to install the methyl acetate moiety .
    Key Variables :
  • Temperature (60–80°C for imine formation), solvent polarity (DMF for nucleophilic substitutions), and catalyst choice (e.g., pyridine for acylations) significantly impact yield. Optimizing stoichiometry of reagents (e.g., 1.2 equivalents of acyl chloride) reduces side products .

How can researchers validate the structural integrity and purity of this compound, and what analytical challenges arise?

Basic Research Question
Primary Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., Z-configuration via NOE correlations) and substituent positions .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
    Challenges :
  • Signal overlap in NMR due to aromatic protons and sulfur/nitrogen electronegativity effects. High-resolution mass spectrometry (HRMS) resolves ambiguities in molecular ion peaks .

What biological activities are predicted for this compound, and how can its mechanism of action be investigated?

Basic Research Question
Predicted Activities :

  • Antimicrobial/Anticancer : Analogous thiazole derivatives inhibit enzymes like dihydrofolate reductase (DHFR) or disrupt microtubule assembly .
    Methodological Approaches :
  • In Vitro Assays : MTT assays for cytotoxicity (IC₅₀ determination) and agar diffusion for antimicrobial activity .
  • Target Identification : Surface plasmon resonance (SPR) or molecular docking to screen interactions with DHFR, tubulin, or kinase domains .

What reaction mechanisms govern the compound’s stability and reactivity under varying pH and temperature conditions?

Advanced Research Question
Stability Profile :

  • Hydrolysis : The methyl ester moiety is prone to base-catalyzed hydrolysis (e.g., NaOH/MeOH), forming carboxylic acid derivatives. Acidic conditions (pH <3) stabilize the imine bond .
    Reactivity Pathways :
  • Electrophilic Substitution : The thiazole sulfur and imine nitrogen act as nucleophilic sites. For example, bromination at the 4-position of the benzene ring occurs under FeBr₃ catalysis .
    Experimental Design :
  • Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products .

How do structural modifications (e.g., substituent variations) impact bioactivity, and what SAR trends emerge?

Advanced Research Question
SAR Insights :

  • Methoxy Group : Enhances membrane permeability but reduces metabolic stability (CYP450-mediated demethylation) .
  • Phenylthio Moiety : Increasing hydrophobicity improves target binding (e.g., logP optimization) but may elevate hepatotoxicity .
    Methodology :
  • Analog Synthesis : Replace the phenylthio group with alkylthio or sulfonamide variants. Test in parallel assays to correlate substituents with IC₅₀ .

What computational and experimental strategies are effective in resolving contradictory data on its biological efficacy?

Advanced Research Question
Case Study : Discrepancies in IC₅₀ values across cell lines may stem from efflux pump activity (e.g., P-gp overexpression).
Resolution Strategies :

  • ABC Transporter Inhibition : Co-administer verapamil (P-gp inhibitor) to assess potency shifts .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding free energy to validate experimental IC₅₀ .

How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic clearance) be optimized for in vivo studies?

Advanced Research Question
Approaches :

  • Prodrug Design : Replace the methyl ester with pivaloyloxymethyl to enhance oral absorption .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify CYP450-mediated oxidation sites .

What catalytic systems enable selective functionalization of the thiazole ring without disrupting the imine bond?

Advanced Research Question
Catalytic Solutions :

  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids at the 4-position of the thiazole, using Pd(PPh₃)₄ and K₂CO₃ in THF/water .
  • Protection Strategies : Temporarily protect the imine as a Schiff base (e.g., with Boc anhydride) during halogenation .

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